molecular formula C4Cl4F4 B1294948 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane CAS No. 336-50-5

1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane

Cat. No. B1294948
CAS RN: 336-50-5
M. Wt: 265.8 g/mol
InChI Key: ZWDCJLJWIQMWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane is an organic compound with the formula C4Cl4F4. It has a molecular weight of 265.848 .


Molecular Structure Analysis

The molecular structure of 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane consists of a cyclobutane ring with four chlorine atoms and four fluorine atoms attached . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane is a colorless liquid. It has a boiling point of approximately 404.7 K .

Scientific Research Applications

Spectral Analysis and Molecular Structure

1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane has been studied for its spectral properties and molecular structure. Durig et al. (1976) recorded its microwave spectrum and determined its molecular structure and dipole moment. The molecule was found to be a b-type rotor, with splitting observed in the excited state of the ring puckering mode, indicating that the molecule is puckered. The dipole moment was determined by the Stark effect to be μ b = 3.17 ± 0.03 D (Durig, Li, Hudgens, & Cohen, 1976).

Conformational Equilibrium Studies

The vibrational spectra of various polyhalogenated cyclobutanes, including derivatives of 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane, reveal insights into conformational equilibrium. Braude et al. (1990) found that these compounds have a conformational equilibrium strongly shifted towards equatorial Cl and CN substituents, with small enthalpy differences between conformers (Braude, Gatial, Klaeboe, Nielsen, & Powell, 1990).

properties

IUPAC Name

1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl4F4/c5-1(6)2(7,8)4(11,12)3(1,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDCJLJWIQMWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C1(Cl)Cl)(Cl)Cl)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187298
Record name 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane

CAS RN

336-50-5
Record name 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=336-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 336-50-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.827
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane
Reactant of Route 3
Reactant of Route 3
1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane
Reactant of Route 4
Reactant of Route 4
1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane
Reactant of Route 5
1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane
Reactant of Route 6
1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane

Citations

For This Compound
51
Citations
W Adcock, A Schamschurin, JF Taylor - arkat-usa.org
General Procedures. NMR spectra were recorded on a Gemini-300 spectrometer. The probe temperature of the instrument was 295± 2 K. All 1H and 13C nmr spectra were recorded in …
Number of citations: 2 www.arkat-usa.org
FB Mallory, ED Luzik Jr, CW Mallory… - The Journal of Organic …, 1992 - ACS Publications
To test whether the recently discovered phenomenon of through-space nuclear spin-spin coupling between intramolecularly crowded 15N and 19F nuclei shows the same sort of …
Number of citations: 56 pubs.acs.org
AM Ihrig, SL Smith - Journal of the American Chemical Society, 1970 - ACS Publications
The nmr spectra from a series of fluoro-substituted bicyclo compounds reveal that vicinal HF coupling constants are extremely sensitive to substituent electronegativity with 3 47Hf trans …
Number of citations: 51 pubs.acs.org
RW Taft, E Price, IR Fox, IC Lewis… - Journal of the …, 1963 - ACS Publications
The F18 nmr shielding parameters for twenty-one «-substituted fluorobenzenes relative to a fixed external standard and relative to fluorobenzene as an internal standard have been …
Number of citations: 422 pubs.acs.org
WA Sheppard - Journal of the American Chemical Society, 1965 - ACS Publications
The inductive and resonance effects of the pentafluoroethyl, nonafluoro-n-butyl, and heptafluoroisopropyl groups determined from pKa measurements on benzoic acids and anilines are …
Number of citations: 191 pubs.acs.org
T Asao, N Morita, Y Kitahara - Journal of the American Chemical …, 1972 - ACS Publications
tively. These observations, in tandem with the finding that the protons of one phenyl ring were negligibly affected under these conditions, are consistent in detail with topside …
Number of citations: 26 pubs.acs.org
W Adcock, AR Krstic - Magnetic Resonance in Chemistry, 2000 - Wiley Online Library
A series of 3‐substituted(X)bicyclo[1.1.1]pent‐1‐yl fluorides (1) together with a more limited series of 3‐substituted(X)bicyclo[1.1.1]pent‐1‐yl trifluorides (4) were synthesized and their …
FB Mallory, CW Mallory, WM Ricker - The Journal of Organic …, 1985 - ACS Publications
NMR measurements of the FF couplingconstants for a series of 4-substituted l, 12-difluorobenzo [c]-phenanthrenes are reported. The results provide further support for earlier …
Number of citations: 68 pubs.acs.org
KB Becker, MK Hohermuth - Helvetica Chimica Acta, 1982 - Wiley Online Library
The strained bridgehead olefins bicyclo [3.3.1]non‐1‐ene (1), bicyclo [4.2.1] non‐‐1‐(8) (2), and bicyclo [4.2.1]non‐1‐ene (3) react rapidly with 1,1‐dichloro‐2, 2‐‐difluoroethene (5) to …
Number of citations: 9 onlinelibrary.wiley.com
Y Nomura, Y Takeuchi - Journal of the Chemical Society D: Chemical …, 1970 - pubs.rsc.org
Possible steric effects on m-SCSI are discussed on the basis of comparison of the 19F nmr spectra of some 3-substituted 2,4-dimethylfluorobenzenes with those of m-substituted …
Number of citations: 1 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.